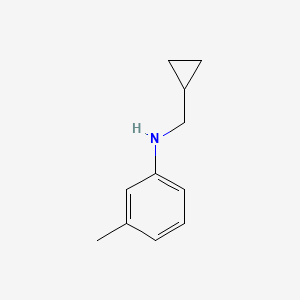

N-(cyclopropylmethyl)-3-methylaniline

Overview

Description

“N-(cyclopropylmethyl)-3-methylaniline” is a chemical compound that contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . It is typically produced in a cyclopropanation reaction .

Synthesis Analysis

The synthesis of compounds similar to “N-(cyclopropylmethyl)-3-methylaniline” involves various methods. For instance, the Simmons–Smith reaction involves the use of iodomethylzinc iodide, typically formed by a reaction between diiodomethane and a zinc-copper couple . Other methods involve the use of diazo compounds, such as diazomethane, which can react with olefins to produce cyclopropanes in a 2-step manner .Molecular Structure Analysis

The cyclopropyl group in “N-(cyclopropylmethyl)-3-methylaniline” has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two . Due to the unfavored bond angles (60°), cyclopropyl groups are highly strained .Chemical Reactions Analysis

Chemical reactions involving compounds like “N-(cyclopropylmethyl)-3-methylaniline” often involve free radicals . For instance, fleeting radicals can be seen by ring-opening of cyclopropyl methyl radical and 1,2-migration type rearrangements, which are unimolecular radical reactions with known reaction rates .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(cyclopropylmethyl)-3-methylaniline” would be influenced by its molecular structure. For instance, the presence of the cyclopropyl group could introduce strain into the molecule, affecting its reactivity .Scientific Research Applications

Synthesis of Noroxymorphone

“N-(cyclopropylmethyl)-3-methylaniline” plays a crucial role in the sustainable synthesis of Noroxymorphone . Noroxymorphone is an important intermediate in the synthesis of opioid antagonists such as naloxone and naltrexone . The preparation of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract, involves a multistep sequence in which oxycodone is first generated and then N- and O-demethylated . The new methodology for this process is considered superior to the conventional chloroformate process in terms of safety and sustainability .

Opioid Antagonists

The substitution of the N-methyl group of morphinan alkaloids by an N-allyl or an N-cyclopropylmethyl group produces naloxone and naltrexone, two potent opioid antagonists . Naloxone is used as an emergency treatment for drug overdoses , and it is also included in the WHO list of essential medicines. Naltrexone is used to treat opioid and alcohol dependence .

Analgesics

Morphine and structurally related derivatives are highly effective analgesics, and the mainstay in the medical management of moderate to severe pain . The modification of the N-methyl group of morphinan alkaloids has a significant impact on their pharmacological properties . For example, the substitution of the N-methyl group of oxymorphone (a 3-OH analogue of oxycodone) by an N-allyl or an N-cyclopropylmethyl group produces naloxone and naltrexone, two potent opioid antagonists .

Opioid Receptor Binding and Signaling

“N-(cyclopropylmethyl)-3-methylaniline” derivatives have been found to have high affinity and selectivity at the µ opioid peptide (MOP) receptor . They are very potent in stimulating G protein coupling and intracellular calcium release through the MOP receptor .

Antinociceptive Activity

The N-phenethyl derivatives of morphine and oxymorphone were found to be highly effective against acute thermal nociception in mice . They showed increased antinociceptive potency compared to the lead molecules .

Drug Development

The understanding of the impact of different moieties at the morphinan nitrogen on ligand-receptor interaction, molecular mode of action and signaling, could be instrumental to the development of new opioid therapeutics .

Mechanism of Action

The mechanism of N-dealkylation of a similar compound, N-cyclopropyl-N-methylaniline, catalyzed by cytochrome P450, was investigated using density functional theory . This reaction involves two steps: the first one is a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, and the second is a decomposition of the carbinolaniline .

Future Directions

Future research could focus on further exploring the properties and potential applications of “N-(cyclopropylmethyl)-3-methylaniline”. For instance, the development of new synthetic methods could lead to more efficient production of this and similar compounds . Additionally, further investigation into the mechanism of action could provide valuable insights into the compound’s potential uses .

properties

IUPAC Name |

N-(cyclopropylmethyl)-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-3-2-4-11(7-9)12-8-10-5-6-10/h2-4,7,10,12H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZXVGSLLDHBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-3-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1461192.png)

![{6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B1461205.png)

![P-[2-oxo-1-(phenylmethoxy)propyl]phosphonic acid dimethyl ester](/img/structure/B1461210.png)